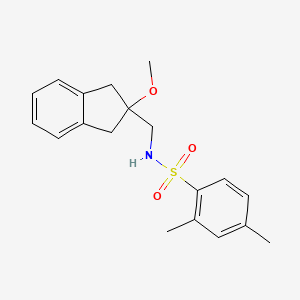

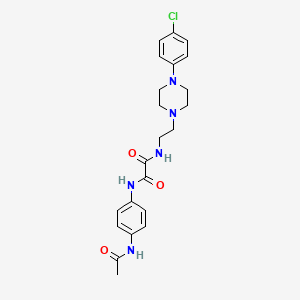

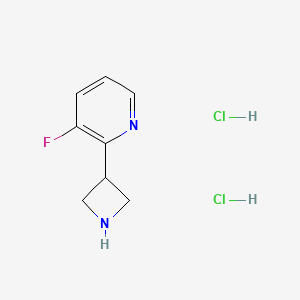

![molecular formula C19H25N3O2 B2379047 3-环己基-N-(2,8-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)丙酰胺 CAS No. 946256-68-4](/img/structure/B2379047.png)

3-环己基-N-(2,8-二甲基-4-氧代-4H-吡啶并[1,2-a]嘧啶-3-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, a pyrido[1,2-a]pyrimidin-4-one core, and a propanamide moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclohexyl group may adopt various conformations , and the pyrido[1,2-a]pyrimidin-4-one core is a heterocyclic structure with nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and reagents used. As an example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which leads to the formation of 3-ArS/ArSe derivatives .科学研究应用

环化反应

氰胺与不同底物的环化反应,例如甲基邻氨基苯甲酸酯和2-氨基苯基酮,导致形成多种杂环化合物。例如,芳基、芳酰基和(4,6-二甲基嘧啶-2-基)氰胺与甲基邻氨基苯甲酸酯环化生成2-氨基-3,4-二氢喹唑啉-4-酮和2-氨基喹唑啉衍生物 (Shikhaliev等人,2008)。

嘧啶连接的吡唑杂环化合物的合成

嘧啶连接的吡唑杂环化合物的合成证明了该化合物创造生物活性分子的潜力。这些化合物已被评估其杀虫和抗菌潜力,表明此类研究在开发新型杀虫剂和抗菌剂中的相关性 (Deohate & Palaspagar,2020)。

嘧啶-2-基氰胺衍生物的形成

苯胺衍生物与氰胺和二甲氨基-1-吡啶基-2-丙烯酮的反应形成4-吡啶基取代的嘧啶-2-基氰胺和2-氨基嘧啶。这展示了氰胺在合成嘧啶衍生物中的多功能性,这在药物化学和药物开发中至关重要 (Koroleva等人,2011)。

杂环系统的多组分反应

氰胺在多组分反应中用作构建块,用于合成4-芳基-2-氰亚氨基-3,4-二氢-1H-嘧啶衍生物,突出了构建复杂分子的创新方法。这种方法能够有效地产生具有潜在药用价值的不同杂环系统 (Hulme等人,2008)。

嘧啶-5-基丙酰胺的微波辅助合成

微波辅助合成提供了一种快速有效的方法来创建3-嘧啶-5-基丙酰胺,展示了该化合物在促进新型合成途径中的作用。该技术突出了先进合成方法在有机化学领域的重要性 (Hao等人,2009)。

未来方向

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown moderate inhibitory properties against HIV-1 virus, suggesting potential for further development . Additionally, the synthesis method could be optimized or modified to improve yield or introduce different functional groups .

作用机制

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on the structural similarity to imidazole-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The compound’s cyclohexyl and pyrido[1,2-a]pyrimidin groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolic stability, and its rate of excretion .

Result of Action

Based on the known biological activities of similar compounds, it can be hypothesized that it may exert anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

3-cyclohexyl-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2/c1-13-10-11-22-16(12-13)20-14(2)18(19(22)24)21-17(23)9-8-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTJJOIRSAWKQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CCC3CCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

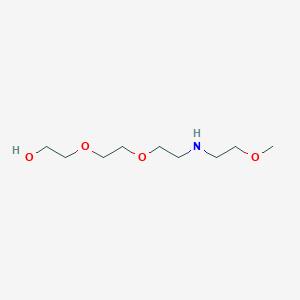

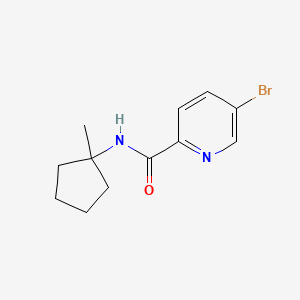

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2378972.png)

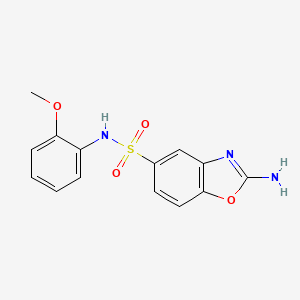

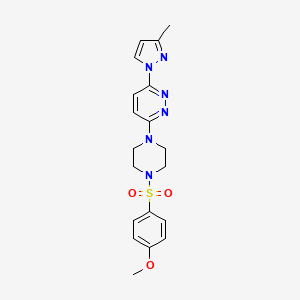

![Diethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylmalonate](/img/structure/B2378979.png)

![ethyl 4-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2378980.png)

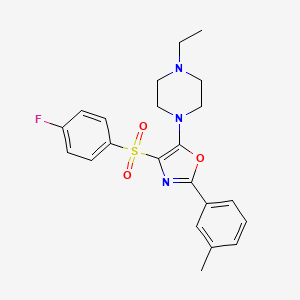

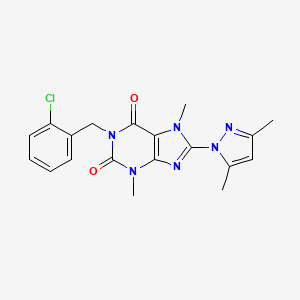

![5-Fluoro-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2378985.png)